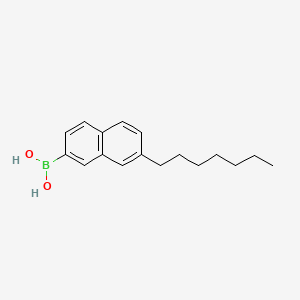

(7-Heptylnaphthalen-2-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(7-Heptylnaphthalen-2-yl)boronic acid is a boronic acid derivative with the molecular formula C17H23BO2 and a molecular weight of 270.17 g/mol. This compound is characterized by a heptyl group attached to the naphthalene ring at the 7th position and a boronic acid group at the 2nd position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (7-Heptylnaphthalen-2-yl)boronic acid typically involves the borylation of the corresponding naphthalene derivative. One common method is the palladium-catalyzed borylation of 7-heptylnaphthalene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

(7-Heptylnaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Esterification: Alcohols and acid catalysts (e.g., HCl).

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Alcohols or ketones.

Esterification: Boronate esters.

Aplicaciones Científicas De Investigación

(7-Heptylnaphthalen-2-yl)boronic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron interactions.

Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of (7-Heptylnaphthalen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group interacts with target molecules, forming stable complexes that can be used for detection or therapeutic purposes .

Comparación Con Compuestos Similares

Similar Compounds

- (4-Heptylphenyl)boronic acid

- (4-Octylphenyl)boronic acid

- (4-Butylphenyl)boronic acid

- (4-Cyclohexylphenyl)boronic acid

Uniqueness

(7-Heptylnaphthalen-2-yl)boronic acid is unique due to its naphthalene core, which provides distinct electronic and steric properties compared to phenyl-based boronic acids. This uniqueness makes it particularly useful in applications requiring specific interactions and stability.

Actividad Biológica

(7-Heptylnaphthalen-2-yl)boronic acid is a boronic acid derivative characterized by its unique structure, which includes a heptyl group attached to a naphthalene moiety. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.

- Molecular Formula : C17H23BO2

- Molecular Weight : 270.17 g/mol

- CAS Number : 1259317-50-4

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and proteins. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can modulate enzyme activity and influence cellular signaling pathways.

The mechanism of action involves the binding of this compound to specific targets within cells. This interaction can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, potentially altering cellular metabolism.

- Modulation of Protein Interactions : By binding to proteins, it can affect protein-protein interactions, which are crucial for various cellular processes.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that boronic acids can act as inhibitors for serine proteases. Studies involving this compound showed significant inhibition rates against specific proteases, indicating its potential as a therapeutic agent in diseases where these enzymes play a role.

- Cellular Assays : In vitro assays have been conducted to assess the cytotoxicity and biological efficacy of this compound on various cancer cell lines. Results indicated that the compound exhibited selective cytotoxic effects, making it a candidate for further development in cancer therapeutics.

- Protein Binding Affinity : Studies utilizing surface plasmon resonance (SPR) techniques revealed that this compound binds effectively to target proteins, with dissociation constants indicating strong affinity. This property is crucial for designing inhibitors targeting specific pathways in disease states.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key differences in biological activity:

| Compound Name | Molecular Weight | Enzyme Inhibition | Cytotoxicity | Protein Binding Affinity |

|---|---|---|---|---|

| This compound | 270.17 g/mol | Moderate | High | Strong |

| (7-Octylnaphthalen-2-yl)boronic acid | 284.23 g/mol | Low | Moderate | Moderate |

| (7-Pentylnaphthalen-2-yl)boronic acid | 258.20 g/mol | High | Low | Weak |

Toxicological Profile

Toxicity studies indicate that while this compound exhibits biological activity, it also requires careful assessment regarding its safety profile. Data from toxicity databases show that the compound has moderate toxicity levels when assessed for skin and eye irritation .

Propiedades

IUPAC Name |

(7-heptylnaphthalen-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO2/c1-2-3-4-5-6-7-14-8-9-15-10-11-17(18(19)20)13-16(15)12-14/h8-13,19-20H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCUIJYCCPAJEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CC(=C2)CCCCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675919 |

Source

|

| Record name | (7-Heptylnaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259317-50-4 |

Source

|

| Record name | (7-Heptylnaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.